molecular formula C4H3N3 B146718 1H-Pyrazole-4-carbonitrile CAS No. 31108-57-3

1H-Pyrazole-4-carbonitrile

Cat. No.: B146718
CAS No.: 31108-57-3
M. Wt: 93.09 g/mol
InChI Key: NUGZBVBZIDWZAD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile is a chemical compound with the molecular formula C4H3N3 . It is a solid substance at room temperature .


Synthesis Analysis

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H3N3 .


Chemical Reactions Analysis

The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents like sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate (NaOAc), piperidine, piperidinium acetate, Cu (OAc) 2, CuO/ZrO 2, cerium (IV) ammonium nitrate, graphene oxide–TiO 2, oxone, palladium and copper, and alum have been studied for this reaction .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 93.09 . The boiling point is 317.4°C at 760 mmHg, and the melting point ranges from 53-57°C .

Scientific Research Applications

1. Synthesis of Functionalized Quinolines

1H-Pyrazole-4-carbonitrile is utilized in the synthesis of novel 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles. These compounds, derived from 4-chloroquinoline-3-carbaldehyde hydrazones, are of biological interest and can be obtained through palladium-catalyzed intramolecular C–N bond formation (Wang et al., 2015).

2. Facile One-Pot Synthesis

The compound is involved in a facile, one-pot, multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives. This process uses alumina–silica-supported MnO2 as a recyclable catalyst in water (Poonam & Singh, 2019).

3. Structural Analysis

This compound derivatives like 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile are studied for their molecular structure, including dihedral angles and planarity, contributing to the understanding of their chemical properties (Abdel‐Aziz et al., 2012).

4. Synthesis for Crop Protection

This compound derivatives are synthesized for potential applications in crop protection. These compounds are obtained via Michael-type addition reaction and are of interest due to their regio-selectivity and potential in agriculture (Plem et al., 2015).

5. Antimicrobial Activities

Derivatives of this compound, such as novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, are synthesized and evaluated for their antimicrobial activities (Al‐Azmi & Mahmoud, 2020).

6. Electrochemically Induced Synthesis

This compound is used in electrochemically induced synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives, demonstrating a novel approach in chemical synthesis (Upadhyay et al., 2017).

Safety and Hazards

1H-Pyrazole-4-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity - dusts and mists. It causes skin irritation and serious eye irritation .

Properties

IUPAC Name

1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGZBVBZIDWZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340402
Record name 4-Cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31108-57-3
Record name 4-Cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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